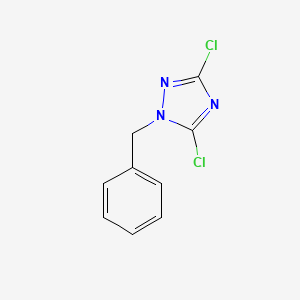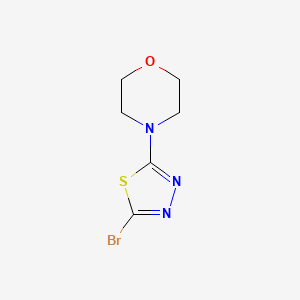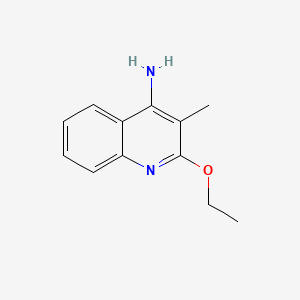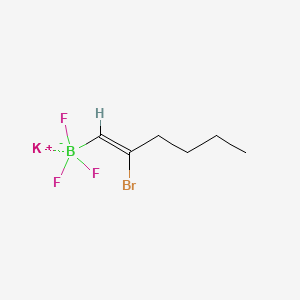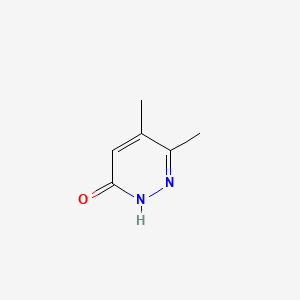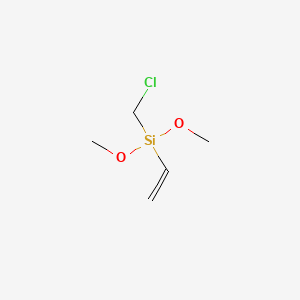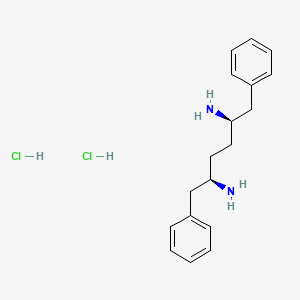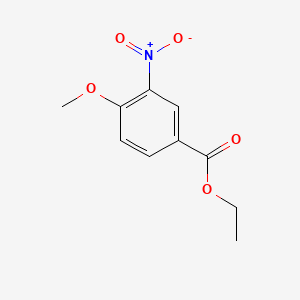![molecular formula C30H34NP B597279 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole CAS No. 1308652-64-3](/img/structure/B597279.png)
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of DCPC consists of a carbazole core with a dicyclohexylphosphino group attached to one of the phenyl rings . The empirical formula is C30H34NP, and the molecular weight is 439.57 .Physical And Chemical Properties Analysis
DCPC is a solid at room temperature with a melting point of 186-190 °C . The SMILES string representation of its structure is C1CCC (CC1)P (C2CCCCC2)c3ccccc3-n4c5ccccc5c6ccccc46 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
9H-carbazole derivatives, including those related to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, have been explored for their antimicrobial properties. Research by Salih, Salimon, and Yousif (2016) synthesized various 9H-carbazole derivatives and evaluated them as antimicrobial agents, demonstrating their potential in this field (Salih, Salimon, & Yousif, 2016).
Medicinal Chemistry and Natural Products
The carbazole scaffold, including compounds like 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, is significant in medicinal chemistry. Tsutsumi, Gündisch, and Sun (2016) reviewed the wide range of biological activities of carbazole-containing molecules, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi, Gündisch, & Sun, 2016).
Organic Light-Emitting Diodes (OLEDs)
9H-carbazole and its derivatives are utilized in the development of materials for OLEDs. Deng, Li, Wang, and Wu (2013) synthesized small-molecular compounds based on 9H-carbazole for use as host materials in blue phosphorescent OLEDs, highlighting their applicability in advanced display technologies (Deng, Li, Wang, & Wu, 2013).
Bacterial Biotransformation
The biotransformation of 9H-carbazole derivatives by bacteria has been studied for producing various metabolites. Waldau, Methling, Mikolasch, and Schauer (2009) explored the bacterial transformation of 9H-carbazole, leading to the production of hydroxylated metabolites with potential pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).
Electrochemical and Electrochromic Properties
Carbazole derivatives, including those similar to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, have been studied for their electrochromic properties. Hu, Zhang, Lv, Ouyang, Fu, and Zhang (2013) synthesized materials incorporating carbazole and examined their electrochromic behavior, relevant in applications like smart windows and electronic displays (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).
Aggregation-Induced Fluorescence
Carbazole-based fluorophores, which are structurally related to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, exhibit aggregation-induced fluorescence. Jiao, Kang, Ma, Zhao, Li, Zhang, and Chen (2019) synthesized carbazole-based compounds and studied their fluorescence properties, important for applications in sensing and imaging technologies (Jiao, Kang, Ma, Zhao, Li, Zhang, & Chen, 2019).
Eigenschaften
IUPAC Name |
(2-carbazol-9-ylphenyl)-dicyclohexylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSERVYJXYEDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34NP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



